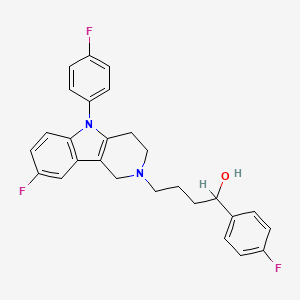
Flutroline
Descripción general
Descripción
Métodos De Preparación
La síntesis de flutroline implica varios pasos, comenzando con la preparación del núcleo de tetrahidro-γ-carbolina. Este núcleo luego se funcionaliza con varios sustituyentes para lograr las propiedades farmacológicas deseadas. La producción industrial de this compound típicamente involucra los siguientes pasos:
Formación del núcleo de tetrahidro-γ-carbolina: Esto se logra a través de una serie de reacciones de ciclación.
Funcionalización: Introducción de átomos de flúor y otros sustituyentes para mejorar la actividad y estabilidad del compuesto.
Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para asegurar una alta pureza.
Análisis De Reacciones Químicas
Flutroline experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en la molécula de this compound.
Sustitución: this compound puede experimentar reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Aplicaciones Científicas De Investigación
Química: Flutroline sirve como un compuesto modelo para estudiar los efectos de la sustitución de flúor en las propiedades farmacológicas de las tetrahidro-γ-carbolinas.
Biología: Se ha utilizado en estudios para comprender el papel de los receptores de dopamina en el cerebro y su participación en los trastornos psicóticos.
Mecanismo De Acción
Flutroline ejerce sus efectos principalmente a través del bloqueo de los receptores de dopamina en el cerebro. Al inhibir la actividad de estos receptores, this compound ayuda a reducir los síntomas de la psicosis. El compuesto también influye en otros sistemas de neurotransmisores, incluidos la serotonina y la noradrenalina, que contribuyen a sus efectos terapéuticos generales .
Comparación Con Compuestos Similares
Flutroline es único entre los agentes antipsicóticos debido a su estructura de tetrahidro-γ-carbolina y la presencia de átomos de flúor. Los compuestos similares incluyen:
Haloperidol: Un antipsicótico bien conocido con una estructura química diferente pero efectos terapéuticos similares.
Risperidona: Otro antipsicótico que actúa sobre los receptores de dopamina y serotonina.
Clozapina: Un antipsicótico atípico con un mecanismo de acción único en comparación con this compound.
La singularidad de this compound radica en su combinación de alta potencia, larga duración de acción y perfil de receptor específico, lo que la convierte en una candidata prometedora para un mayor desarrollo en el campo de la psicofarmacología.
Propiedades
Número CAS |
70801-02-4 |
|---|---|
Fórmula molecular |
C27H25F3N2O |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol |
InChI |
InChI=1S/C27H25F3N2O/c28-19-5-3-18(4-6-19)27(33)2-1-14-31-15-13-26-24(17-31)23-16-21(30)9-12-25(23)32(26)22-10-7-20(29)8-11-22/h3-12,16,27,33H,1-2,13-15,17H2 |
Clave InChI |
OYGDOCFZQVGFIP-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O |
SMILES canónico |
C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(2-parafluorophenyl-4-hydroxybutyl)-5-parafluorophenyl-8-fluoro-1,2,3,4-tetrahydro-gamma-carboline 8-fluoro-5-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-4-hydroxybutyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole hydrochloride CP-36,584 flutroline flutroline, (+-)-isome |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














